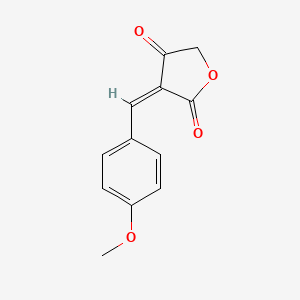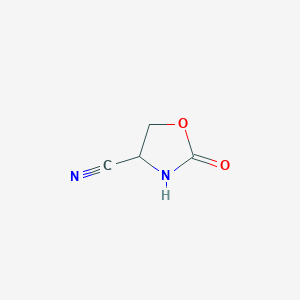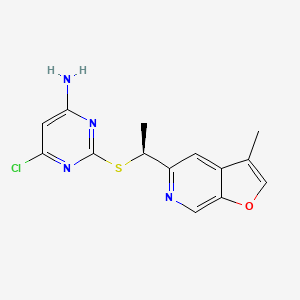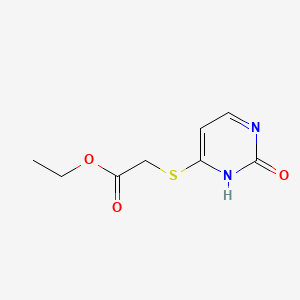
(R)-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine in absolute ethanol can yield the desired 1,3,4-thiadiazole derivatives . The reaction conditions often include room temperature and the use of solvents such as ethanol .
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired compounds .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biology, this compound has been studied for its antimicrobial properties. It has shown activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics .
Medicine
In medicine, 1,3,4-thiadiazole derivatives have been investigated for their potential as anticancer agents. The compound’s ability to interact with DNA and proteins makes it a promising candidate for cancer therapy .
Industry
In the industrial sector, ®-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide can be used as a precursor for the synthesis of agrochemicals and other industrially relevant compounds .
Mechanism of Action
The mechanism of action of ®-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide involves its interaction with various molecular targets. The compound can bind to proteins and DNA, disrupting their normal function. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,3,4-thiadiazole derivatives such as:
- 5-Phenyl-1,3,4-thiadiazol-2-amine
- N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
What sets ®-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide apart is its specific stereochemistry and the presence of the amino and methyl groups. These structural features contribute to its unique biological activity and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C7H12N4OS |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
(2R)-2-amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C7H12N4OS/c1-4(2)5(8)6(12)10-7-11-9-3-13-7/h3-5H,8H2,1-2H3,(H,10,11,12)/t5-/m1/s1 |
InChI Key |
DZGAMOHWTFTSAO-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)NC1=NN=CS1)N |
Canonical SMILES |
CC(C)C(C(=O)NC1=NN=CS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)

![5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B12921403.png)


![[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12921420.png)


![[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile](/img/structure/B12921425.png)

![9-Methyl-5-(4-methylbenzene-1-sulfonyl)-5,6-dihydroindeno[2,1-b]indole](/img/structure/B12921433.png)


